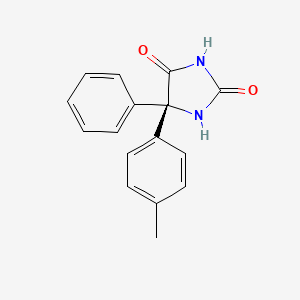

(S)-5-(4-Methylphenyl)-5-phenylhydantoin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-5-(4-Methylphenyl)-5-phenylhydantoin is a chiral compound belonging to the hydantoin class Hydantoins are heterocyclic organic compounds that have a five-membered ring structure containing two nitrogen atoms This particular compound is characterized by the presence of a phenyl group and a 4-methylphenyl group attached to the hydantoin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(4-Methylphenyl)-5-phenylhydantoin typically involves the reaction of 4-methylbenzaldehyde with phenylhydantoin in the presence of a chiral catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The chiral catalyst ensures the formation of the (S)-enantiomer, which is crucial for its specific applications.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(4-Methylphenyl)-5-phenylhydantoin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

(S)-5-(4-Methylphenyl)-5-phenylhydantoin has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of hydantoinase enzymes.

Medicine: Explored for its anticonvulsant properties, similar to other hydantoin derivatives like phenytoin.

Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (S)-5-(4-Methylphenyl)-5-phenylhydantoin involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal applications, it may act by inhibiting voltage-gated sodium channels, thereby stabilizing neuronal membranes and preventing seizures. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Phenytoin: Another hydantoin derivative with anticonvulsant properties.

Ethotoin: Similar in structure and used for similar medicinal purposes.

Mephenytoin: Another anticonvulsant with a similar mechanism of action.

Uniqueness

(S)-5-(4-Methylphenyl)-5-phenylhydantoin is unique due to its specific chiral configuration, which can result in different biological activities compared to its racemic or other enantiomeric forms. Its distinct substitution pattern on the hydantoin ring also contributes to its unique chemical and physical properties.

Biological Activity

(S)-5-(4-Methylphenyl)-5-phenylhydantoin is a chiral compound belonging to the hydantoin class, notable for its biological activities, particularly in enzyme inhibition and anticonvulsant properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H14N2O2

- Molecular Weight : Approximately 266.29 g/mol

- Structure : The compound features a five-membered ring containing two nitrogen atoms, with phenyl and 4-methylphenyl groups that contribute to its unique properties.

Biological Activity Overview

This compound exhibits several significant biological activities:

- Anticonvulsant Properties : Similar to phenytoin, it has been observed to stabilize neuronal membranes, making it a candidate for treating epilepsy.

- Enzyme Inhibition : The compound has shown potential in inhibiting matrix metalloproteinases (MMPs), which are involved in various pathological processes including inflammation and tissue remodeling.

The mechanism through which this compound exerts its effects involves:

- Binding Affinity : Studies indicate that it binds effectively to specific biological targets, including the human pregnane X receptor (hPXR), which plays a role in drug metabolism and transport.

- Inhibition of MMPs : Research has demonstrated that this compound can inhibit LPS-induced secretion of MMPs in macrophages, thereby modulating inflammatory responses.

Inhibition of Matrix Metalloproteinases

A study investigated the effects of this compound on LPS-induced macrophage activation. Key findings include:

- Reduction in MMP Levels : The compound significantly reduced levels of MMP-1, MMP-3, and MMP-9 in a dose-dependent manner when pre-treated before LPS exposure. For instance:

Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of hydantoins indicates that the presence of bulky hydrophobic groups at specific positions enhances their biological activity. For example:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Phenytoin | 57-41-0 | Widely used anticonvulsant; stabilizes neuronal membranes. |

| (S)-5-(Phenyl)hydantoin | 138258-03-4 | Similar structure but lacks the 4-methyl group; different biological activity profile. |

| 5-(p-Methylphenyl)-5-phenylhydantoin | 51169-17-6 | Structural isomer; exhibits similar reactivity but differs in biological effects. |

The presence of both phenyl and 4-methylphenyl groups in this compound is crucial for its enhanced binding affinity and biological activity compared to other hydantoins .

Applications in Pharmacology

Given its significant biological activities, this compound holds promise for various applications:

- Anticonvulsant Therapy : Potentially useful as an alternative or adjunct therapy for epilepsy.

- Anti-inflammatory Agent : Its ability to inhibit MMPs suggests potential use in conditions characterized by excessive inflammation or tissue remodeling.

Properties

CAS No. |

138258-03-4 |

|---|---|

Molecular Formula |

C16H14N2O2 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

(5S)-5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C16H14N2O2/c1-11-7-9-13(10-8-11)16(12-5-3-2-4-6-12)14(19)17-15(20)18-16/h2-10H,1H3,(H2,17,18,19,20)/t16-/m0/s1 |

InChI Key |

WPAPSGQWYNPWCZ-INIZCTEOSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@]2(C(=O)NC(=O)N2)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.